3-(dimethylamino)-N-(4-iodophenyl)benzamide
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Overview
Description
3-(dimethylamino)-N-(4-iodophenyl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(4-iodophenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, such as dimethylamine, under acidic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic halogenation of phenol with iodine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(4-iodophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-(dimethylamino)-N-(4-iodophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-iodophenol: Another iodophenol derivative with different substitution patterns.
4-(5-dimethylamino-naphthalene-1-sulfon-amido)-3-(4-iodophenyl)butanoic acid: A compound with a similar iodophenyl group but different overall structure.
Uniqueness
3-(dimethylamino)-N-(4-iodophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H15IN2O |
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Molecular Weight |
366.20 g/mol |
IUPAC Name |
3-(dimethylamino)-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C15H15IN2O/c1-18(2)14-5-3-4-11(10-14)15(19)17-13-8-6-12(16)7-9-13/h3-10H,1-2H3,(H,17,19) |
InChI Key |
IQGLYJNRGKLNRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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